molecular formula C14H12Cl2N2O2 B2424450 4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide CAS No. 477845-60-6

4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide

Cat. No. B2424450
M. Wt: 311.16
InChI Key: LRNRTYACYBGOBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide” is a chemical compound with the CAS Number: 477845-60-6. It has a linear formula of C14H12Cl2N2O2 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is 4-[(3,4-dichlorobenzyl)oxy]benzohydrazide . The InChI code is 1S/C14H12Cl2N2O2/c15-12-6-1-9(7-13(12)16)8-20-11-4-2-10(3-5-11)14(19)18-17/h1-7H,8,17H2,(H,18,19) .


Physical And Chemical Properties Analysis

The molecular weight of “4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide” is 311.17 . The compound is solid in its physical form .

Scientific Research Applications

Pharmaceutical Research

Pharmaceutical impurities of proton pump inhibitors, like omeprazole, are studied for their synthesis and implications in drug development and safety. The novel synthesis methods of these impurities can improve drug formulation and understanding of drug interactions (Saini, Majee, Chakraborthy, & Salahuddin, 2019). Similarly, compounds with the dichlorophenyl moiety could be explored for their role in pharmaceuticals, focusing on their synthesis, characterization, and potential as impurities or active pharmaceutical ingredients.

Environmental ScienceThe degradation of lignin, a complex organic polymer, involves mechanisms that can be influenced by chlorophenyl derivatives. Research on the acidolysis of lignin model compounds helps in understanding the environmental degradation processes of natural and synthetic organic compounds (Yokoyama, 2015). This research is relevant for developing methods to manage pollutants and studying the environmental fate of chemicals like "4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide."

Toxicology and Environmental Impact

Studies on 2,4-D herbicide toxicity and the environmental impact of organic sunscreen ingredients like benzophenone-3 highlight concerns regarding the ecological and human health effects of chemical compounds. These studies emphasize the importance of understanding the toxicological profiles and environmental behaviors of chemicals, including potential derivatives like "4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide" (Zuanazzi, Ghisi, & Oliveira, 2020), (Schneider & Lim, 2019). Such research can guide the safe use and regulatory oversight of new chemical entities.

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c15-12-6-1-9(7-13(12)16)8-20-11-4-2-10(3-5-11)14(19)18-17/h1-7H,8,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNRTYACYBGOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.